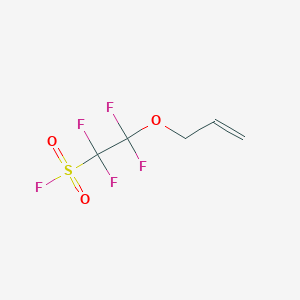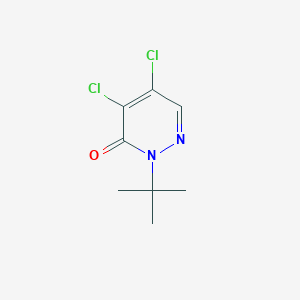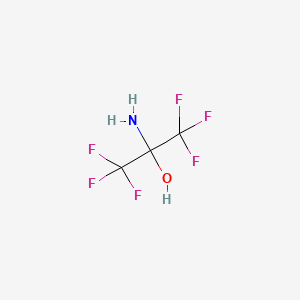
Boc-D-3,4,5-Trifluorphenylalanin
Übersicht
Beschreibung
This compound is widely used in the field of peptide synthesis due to its unique properties imparted by the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Boc-D-3,4,5-trifluorophenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins with enhanced stability and bioactivity.
Drug Development: The incorporation of fluorinated amino acids into drug molecules can improve their pharmacokinetic properties and metabolic stability.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique electronic properties.
Industrial Applications: It is used in the production of fluorinated pharmaceuticals and agrochemicals.
Wirkmechanismus
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes at the molecular level .
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s molecular weight (31928) and predicted density (1323±006 g/cm3) suggest that it may have specific pharmacokinetic properties that impact its bioavailability .
Biochemische Analyse
Cellular Effects
The effects of Boc-D-3,4,5-trifluorophenylalanine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of Boc-D-3,4,5-trifluorophenylalanine into cellular proteins can affect their folding and stability, potentially leading to changes in cell signaling and metabolic pathways . Additionally, the presence of fluorine atoms can impact the interaction of these proteins with other cellular components, further influencing cellular processes.
Molecular Mechanism
At the molecular level, Boc-D-3,4,5-trifluorophenylalanine exerts its effects through various mechanisms. One key mechanism is its ability to form strong hydrogen bonds and hydrophobic interactions with biomolecules. The fluorine atoms can enhance these interactions, leading to changes in enzyme activity and protein function. For instance, Boc-D-3,4,5-trifluorophenylalanine can act as an enzyme inhibitor or activator, depending on its binding interactions with the enzyme’s active site . Additionally, the incorporation of this compound into proteins can lead to changes in gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-D-3,4,5-trifluorophenylalanine can change over time. The stability and degradation of this compound are important factors to consider. Boc-D-3,4,5-trifluorophenylalanine is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to Boc-D-3,4,5-trifluorophenylalanine can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .
Metabolic Pathways
Boc-D-3,4,5-trifluorophenylalanine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate amino acid metabolism. The presence of fluorine atoms can alter the metabolic flux and levels of metabolites, impacting the overall metabolic network. For example, Boc-D-3,4,5-trifluorophenylalanine can be metabolized by enzymes involved in amino acid catabolism, leading to the production of unique metabolites that can be studied to understand the effects of fluorination on metabolism .
Transport and Distribution
The transport and distribution of Boc-D-3,4,5-trifluorophenylalanine within cells and tissues are influenced by its chemical properties. This compound can interact with transporters and binding proteins that facilitate its uptake and localization. The presence of fluorine atoms can affect its affinity for these transporters, influencing its distribution within the cell. Additionally, Boc-D-3,4,5-trifluorophenylalanine can accumulate in specific tissues, where it may exert its biochemical effects .
Subcellular Localization
The subcellular localization of Boc-D-3,4,5-trifluorophenylalanine is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, Boc-D-3,4,5-trifluorophenylalanine can be localized to the mitochondria, where it may influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-3,4,5-trifluorophenylalanine typically involves the protection of the amino group of D-3,4,5-trifluorophenylalanine with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of D-3,4,5-trifluorophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions.
Industrial Production Methods
Industrial production of Boc-D-3,4,5-trifluorophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-3,4,5-trifluorophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Major Products Formed
Substitution Reactions: The major products are typically substituted phenylalanine derivatives.
Hydrolysis: The major product is D-3,4,5-trifluorophenylalanine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-D-3,5-difluorophenylalanine: Similar structure but with two fluorine atoms at the 3 and 5 positions.
Boc-D-4-fluorophenylalanine: Contains a single fluorine atom at the 4 position.
Boc-D-2,4,6-trifluorophenylalanine: Contains three fluorine atoms at the 2, 4, and 6 positions.
Uniqueness
Boc-D-3,4,5-trifluorophenylalanine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of peptides and proteins with enhanced stability and bioactivity .
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-10(12(19)20)6-7-4-8(15)11(17)9(16)5-7/h4-5,10H,6H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPLICWOIFEQMR-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371199 | |
| Record name | N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205445-55-2 | |
| Record name | N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




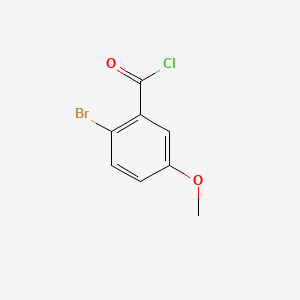
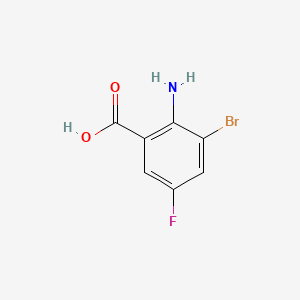
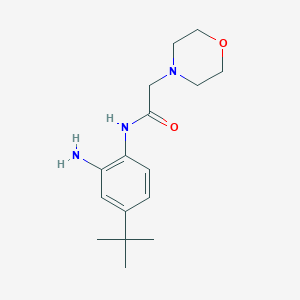
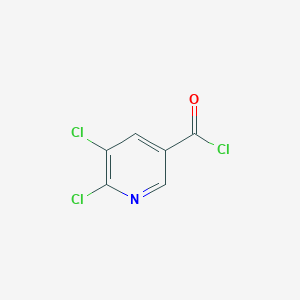
![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)
